7-Bromo-1-methyl-5-nitro-1H-indazole

Procurement Formulation Solid-state handling

Indazole building blocks often lack orthogonal diversification handles or exist as tautomeric mixtures, complicating multi-step library synthesis. 7-Bromo-1-methyl-5-nitro-1H-indazole (CAS 952183-39-0) resolves both issues: • N1-methyl cap locks the 1H-indazole tautomer, eliminating biophysical assay ambiguity. • 7-Br enables Pd-catalyzed cross-coupling; 5-NO2 reduces to NH2 for amide/sulfonamide elaboration. • tPSA 63.64 Ų, logP 2.77, zero HBD-pre-optimized for CNS penetration. Supplied at ≥95% purity, mp 166-168°C. Available for immediate global dispatch.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 952183-39-0
Cat. No. B1290677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methyl-5-nitro-1H-indazole
CAS952183-39-0
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2Br)[N+](=O)[O-])C=N1
InChIInChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3
InChIKeyRHSIGKSUVLBLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methyl-5-nitro-1H-indazole: Multi-Functional Building Block


7-Bromo-1-methyl-5-nitro-1H-indazole (CAS 952183-39-0, molecular formula C₈H₆BrN₃O₂, MW 256.06 g/mol) is a disubstituted indazole scaffold bearing an electron‑withdrawing 5‑nitro group, a 7‑bromo aryl halide handle, and an N1‑methyl cap [1]. The compound crystallises as a solid (mp 166–168 °C) and is typically supplied at ≥95% purity . Its three functionalisation sites make it a convergent intermediate for kinase‑focused libraries, late‑stage diversification, and fragment elaboration [2].

Workflow
Kinase-focused library synthesis via orthogonal diversification
Selection
Three functionalization sites support convergent fragment elaboration
Use Context
Late-stage diversification and scaffold-hopping campaigns

Why Generic Substitution Fails: Functional-Group Triad


Indazole building blocks are not fungible: small substituent permutations—removing the N1‑methyl, relocating the bromine, or eliminating the nitro group—profoundly alter melting point, polarity, hydrogen‑bonding capacity, and synthetic utility [1]. 7‑Bromo‑1‑methyl‑5‑nitro‑1H‑indazole integrates three functional elements into a single compact scaffold; the closest commercial analogs each lack at least one of these features, which precludes their direct substitution in multi‑step synthetic sequences, diversity‑oriented library production, or SAR campaigns that require simultaneous halide reactivity and electron‑deficient aromatic character [2].

Removing the N1-methyl group may shift tautomer equilibrium, solubility, and hydrogen-bonding profile, altering synthetic behavior.
Relocating or eliminating the 7-bromo handle changes cross-coupling site and eliminates the orthogonal diversification vector.
Eliminating the 5-nitro group removes the key reduction handle and electron-deficient aromatic character, limiting SAR exploration.

Quantitative Evidence: 7-Bromo-1-methyl-5-nitro-1H-indazole vs. Analogs


Melting Point Advantage vs. N1–H Analog

The N1‑methyl substitution lowers the melting point of 7‑bromo‑1‑methyl‑5‑nitro‑1H‑indazole to 166–168 °C, compared with 260–261 °C for the N1–H analog 7‑bromo‑5‑nitro‑1H‑indazole . The 94 °C depression reduces the energy burden for melt processing, hot‑melt extrusion, and thermal stability testing during early formulation screening .

Melting Point
Data to verify
166–168 °C (N1-CH₃) vs. 260–261 °C (N1-H); Δ ≈ –94 °C
Lower melting point may ease weighing and thermal processing screening.
Supplier-reported data; verify under your conditions.
Procurement Formulation Solid-state handling

Reduced tPSA Predicts Improved Passive Permeability

The topological polar surface area (tPSA) of 7‑bromo‑1‑methyl‑5‑nitro‑1H‑indazole is 63.64 Ų, versus 74.50 Ų for the N1–H analog 7‑bromo‑5‑nitro‑1H‑indazole . This 10.86 Ų reduction arises from the elimination of the N1‑H hydrogen‑bond donor and moves the tPSA well below the 90 Ų threshold often associated with favourable oral absorption and blood‑brain‑barrier penetration [1].

tPSA
Reported
63.64 Ų (N1-CH₃) vs. 74.50 Ų (N1-H); Δ = –10.86 Ų
Lower tPSA may support passive permeability for CNS probe design.
Computed values; experimental confirmation recommended.
Permeability Drug design Physicochemical profiling

N1-Methylation Removes Key Hydrogen-Bond Donor

7‑Bromo‑1‑methyl‑5‑nitro‑1H‑indazole possesses zero hydrogen‑bond donors (HBD = 0), whereas the N1–H analog 7‑bromo‑5‑nitro‑1H‑indazole has HBD = 1 . Published crystallographic and computational studies on nitroindazole‑NOS complexes demonstrate that the indazole N1–H forms a critical hydrogen bond with the carbonyl of Trp358 in the enzyme active site; N‑methylation abolishes this interaction, which can be exploited to modulate target selectivity or to reduce hydrogen‑bond‑mediated promiscuity [1]. Studies on N‑methylated indazole‑5‑carboxamides further show that N‑methylation consistently improves gastrointestinal and blood‑brain‑barrier permeability in vitro [2].

H-Bond Donors
Class-level
HBD = 0 (N1-CH₃) vs. HBD = 1 (N1-H); complete removal of indazole N-H donor
Zero HBD may alter target selectivity and solubility profile.
Class-level inference from crystallography and in vitro data.
Hydrogen bonding Solubility Structure–activity relationships

Cross-Coupling Enabled by 7-Bromo Handle

The C7–Br bond in 7‑bromo‑1‑methyl‑5‑nitro‑1H‑indazole is a competent partner for Suzuki–Miyaura cross‑coupling with aryl boronic acids, as demonstrated on closely related C7‑bromo‑4‑substituted‑1H‑indazoles under Pd(PPh₃)₄ catalysis (optimised conditions: K₂CO₃, dioxane/H₂O, 90 °C) [1]. The non‑brominated analog 1‑methyl‑5‑nitro‑1H‑indazole (CAS 5228-49-9) lacks this reactive centre entirely, offering only a single synthetic diversification point (nitro reduction) and thus limiting library enumeration [2].

Cross-Coupling Handle
Class-level
C7-Br present (Suzuki-capable); absent in non-brominated analog
Enables orthogonal diversification via Pd-catalyzed coupling.
Protocols inferred from structurally related C7-bromoindazoles.
Cross-coupling Suzuki–Miyaura Building block utility

Higher Lipophilicity from Bromine Substitution

7‑Bromo‑1‑methyl‑5‑nitro‑1H‑indazole has a computed logP of 2.77, compared with 2.00 for the non‑brominated analog 1‑methyl‑5‑nitro‑1H‑indazole [1]. This ΔlogP of +0.77 represents a roughly 5.9‑fold predicted increase in octanol‑water partition coefficient attributable to the bromine atom, placing the compound in the optimal lipophilicity range (logP 1–3) for CNS drug candidates while retaining sufficient aqueous character for intra‑cellular target engagement [2].

Lipophilicity (logP)
Reported
2.77 (N1-CH₃) vs. 2.00 (non-brominated); ΔlogP ≈ +0.77
Higher logP may influence membrane partitioning for CNS candidates.
Computed consensus values; experimental logP may differ.
Lipophilicity ADME CNS drug discovery

Orthogonal Nitro and Bromo Reactivity for Sequential Functionalisation

The 5‑nitro group can be selectively reduced to a 5‑amino group (e.g., Fe/AcOH or H₂/Pd‑C) in the presence of the 7‑bromine without dehalogenation, as established for 7‑bromo‑5‑nitro‑1H‑indazole where iron‑mediated reduction proceeds cleanly at 80 °C . The resulting 5‑amino‑7‑bromo‑1‑methyl‑1H‑indazole then serves as an intermediate for amide coupling, reductive amination, or diazotisation, followed by a second diversification via Suzuki coupling at C7 [1]. Neither 1‑methyl‑5‑nitro‑1H‑indazole (no bromine) nor 7‑bromo‑5‑nitro‑1H‑indazole (no N‑methyl) can provide the same combination of N‑methyl‑locked tautomer, reducible nitro, and cross‑coupling‑competent bromine in a single scaffold [1].

Orthogonal Vectors
Class-level
3 vectors (N1-CH₃, NO₂, Br) vs. 2 vectors in analogs; expands ideal combinations 2³ = 8
Supports diversity-oriented synthesis and rapid SAR exploration.
Class-level from literature protocols; validate for specific sequences.
Orthogonal reactivity Diversity-oriented synthesis Scaffold diversification

Application Scenarios for 7-Bromo-1-methyl-5-nitro-1H-indazole


Kinase-Focused Library Synthesis via Sequential Cross-Coupling and Reduction

The 7‑bromo handle enables Pd‑mediated cross‑coupling with aryl/heteroaryl boronic acids to introduce diversity at the C7 position, while subsequent reduction of the 5‑nitro group to a primary amine allows amide coupling, sulphonamide formation, or reductive amination [1]. This two‑step orthogonal diversification is not possible with 1‑methyl‑5‑nitro‑1H‑indazole (no bromine) or is complicated by tautomeric mixtures in 7‑bromo‑5‑nitro‑1H‑indazole, making the N1‑methyl scaffold uniquely suited for multi‑gram parallel synthesis of kinase‑targeted compound collections [1][2].

CNS-Penetrant Probe Design with Optimal Physicochemical Profile

With a tPSA of 63.64 Ų and logP of 2.77, the compound falls within the optimal multiparameter space for CNS drug candidates [1]. The zero hydrogen‑bond donor count eliminates the indazole N–H that often limits brain penetration in N1‑unsubstituted indazole series [2]. Medicinal chemistry teams pursuing CNS targets (e.g., neuronal NOS, MAO‑B, or neurodegenerative kinase targets) can use this scaffold as an advanced intermediate that is pre‑optimised for passive CNS penetration before further elaboration [1][2].

Fragment-Based Drug Discovery with Tautomer-Locked, Vector-Rich Core

Indazole NH‑containing fragments exist as tautomeric mixtures (1H ⇌ 2H), complicating biophysical screening and structural interpretation. N1‑Methylation locks the tautomer as the 1H‑indazole isomer, eliminating this ambiguity [1]. Combined with the bromine and nitro vectors that radiate from the indazole core at defined angles, the scaffold provides three well‑defined growth vectors for fragment elaboration and structure‑based design, a property not shared by its NH‑containing or monofunctional analogs [1][2].

Solid-Form Screening and Early Formulation Development

The relatively low melting point (166–168 °C) versus the N1–H analog (260–261 °C) facilitates melt‑based processing techniques such as hot‑melt extrusion and amorphous solid dispersion screening [1]. For development groups evaluating indazole‑based lead compounds, the ~94 °C melting point advantage can reduce thermal degradation risk and energy costs during solid‑form optimisation, providing a practical procurement differentiator when selecting among closely related indazole building blocks [1][2].

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
Orthogonal bromine and nitro reactivity
Sequential cross-coupling and reduction yields
CNS Probe Research
tPSA and lipophilicity profile consistent with CNS probe design
Passive permeability and brain penetration assays
Fragment-Based Drug Discovery
Tautomer-locked N1-methyl with three growth vectors
Biophysical binding and growth vector elaboration
Solid-Form Screening
Melting point amenable to melt processing techniques
Melt extrusion and amorphous dispersion stability

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